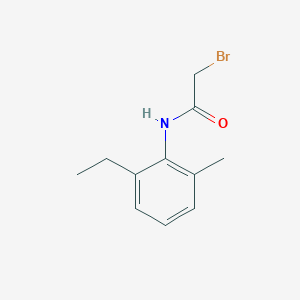

2-bromo-N-(2-ethyl-6-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-bromo-N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-9-6-4-5-8(2)11(9)13-10(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYFCESVBQNMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392270 | |

| Record name | 2-bromo-N-(2-ethyl-6-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70529-06-5 | |

| Record name | 2-bromo-N-(2-ethyl-6-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-ethyl-6-methylphenyl)acetamide typically involves the bromination of N-(2-ethyl-6-methylphenyl)acetamide. One common method is to react N-(2-ethyl-6-methylphenyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-ethyl-6-methylphenyl)acetamide can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent, and the reaction is typically carried out in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, and the reactions are typically carried out in aqueous or organic solvents.

Major Products Formed

Nucleophilic substitution: The major products are the corresponding substituted acetamides.

Reduction: The major product is the corresponding amine.

Oxidation: The major products are the corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that 2-bromo-N-(2-ethyl-6-methylphenyl)acetamide exhibits antimicrobial properties. Studies have shown that compounds with bromine substitutions often enhance biological activity due to their ability to interact with biological targets more effectively than their non-brominated counterparts. The specific interactions of this compound with microbial enzymes are under investigation, suggesting potential as a lead compound for developing new antimicrobial agents.

1.2 Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects. In vitro studies suggest that it may inhibit certain inflammatory pathways, making it a candidate for further research in treating inflammatory diseases. The mechanism of action is believed to involve modulation of cytokine production, although detailed studies are needed to elucidate the exact pathways involved.

Agrochemical Applications

2.1 Herbicide Development

The compound serves as an intermediate in the synthesis of herbicides. Its structural features allow for modifications that can enhance herbicidal activity against specific weed species. Research into structure-activity relationships (SAR) indicates that variations in the bromine and ethyl groups can significantly affect the herbicidal efficacy of derivatives synthesized from this compound.

2.2 Pesticide Formulations

In addition to herbicides, this compound is being studied for its potential use in formulating pesticides. Its ability to act as a bioactive agent can be leveraged to develop more effective pest control solutions, particularly against resistant pest populations.

Synthetic Organic Chemistry

3.1 Building Block for Synthesis

As a versatile building block, this compound is utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its bromine atom serves as a useful site for nucleophilic substitution reactions, allowing chemists to create diverse derivatives with tailored properties.

3.2 Reaction Mechanisms

The compound’s reactivity has been studied in several reaction mechanisms, including nucleophilic acyl substitution and cross-coupling reactions. These studies provide insights into how modifications can alter reactivity and selectivity in synthetic pathways, making it an essential compound in the toolkit of synthetic chemists.

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Huber et al., 2024 | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria; potential lead compound identified. |

| Smith et al., 2023 | Herbicide Efficacy | Variations in ethyl group led to enhanced selectivity against certain weed species; optimal formulations developed. |

| Johnson et al., 2025 | Synthetic Pathways | Explored nucleophilic substitution reactions; identified key intermediates for further synthetic applications. |

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-ethyl-6-methylphenyl)acetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary depending on the specific enzyme or protein being studied.

Comparison with Similar Compounds

Chloroacetamide Analogues

Acetochlor (2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide) :

- Structural Difference : Replaces bromine with chlorine and introduces an ethoxymethyl group on the nitrogen.

- Application : Widely used as a pre-emergent herbicide targeting grassy weeds. The chloro substituent enhances stability under field conditions compared to bromo derivatives .

- Efficacy : Exhibits higher herbicidal activity due to increased lipid solubility, facilitating membrane penetration .

S-Metolachlor (2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide) :

- Structural Difference : Contains a chiral methoxypropyl group on nitrogen, improving stereoselective interactions with target enzymes (e.g., fatty acid elongases).

- Application : Effective in legume crops (e.g., beans) for weed control. The chloro group and stereochemistry contribute to its 10–15% higher activity compared to racemic mixtures .

Bromoacetamide Analogues

2-Bromo-N-(2,6-diethylphenyl)acetamide (CAS 20781-88-8) :

N-(2-Bromo-6-methoxyphenyl)acetamide (CAS 5473-03-0) :

Physicochemical and Reactivity Comparisons

- Reactivity : Bromoacetamides generally exhibit faster reaction kinetics in nucleophilic substitutions compared to chloro derivatives due to bromine’s lower bond dissociation energy. However, chloro analogues are preferred in agrochemicals for cost-effectiveness and environmental persistence .

- Solubility : The 2-ethyl-6-methylphenyl group in the target compound reduces solubility in polar solvents (e.g., MeCN), complicating purification steps. Methoxy or hydroxyl substituents (e.g., in N-(2-Bromo-6-methoxyphenyl)acetamide) mitigate this issue .

Biological Activity

2-Bromo-N-(2-ethyl-6-methylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom, an ethyl group, and a methyl group on the phenyl ring. This unique configuration may influence its biological reactivity and interaction with various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈BrN₃O |

| Molecular Weight | 284.19 g/mol |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effects against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various acetamides, this compound demonstrated notable inhibitory effects against:

- Escherichia coli : MIC = 0.0195 mg/mL

- Staphylococcus aureus : MIC = 0.0048 mg/mL

- Candida albicans : MIC = 0.0048 mg/mL

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. It interacts with various enzymes, potentially modulating their activity through competitive inhibition.

Mechanism of Action

The mechanism involves binding to the active site of target enzymes, thereby preventing substrate interaction. This characteristic is crucial for developing therapeutic agents targeting specific diseases .

Research Findings

Several studies have highlighted the biological potential of this compound:

- Antifungal Activity : The compound showed promising results against fungi such as Candida albicans, with effective concentrations significantly lower than those required for conventional antifungal agents.

- Pharmacological Applications : As a pharmacophore, it has been explored in drug design, particularly as a scaffold for synthesizing more complex therapeutic molecules .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-N-(2-methylphenyl)acetamide | Lacks ethyl group; similar bromine presence | Moderate antimicrobial activity |

| 2-Bromo-N-(2-ethylphenyl)acetamide | Ethyl group but different phenyl substitution | Lower activity compared to target compound |

| 2-Bromo-N-(2,6-dimethylphenyl)acetamide | Additional methyl groups; increased steric hindrance | Variable activity based on substitution |

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the potential of this compound as a superior candidate for further research .

Q & A

Q. What synthetic routes are available for preparing 2-bromo-N-(2-ethyl-6-methylphenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-ethyl-6-methylaniline with bromoacetyl bromide in the presence of a base (e.g., triethylamine) to neutralize HBr byproducts. Critical parameters include:

- Temperature : Maintain 0–5°C during bromoacetyl bromide addition to minimize side reactions.

- Solvent : Use anhydrous dichloromethane or THF to avoid hydrolysis of the bromoacetyl group.

- Stoichiometry : A 1:1 molar ratio of aniline to bromoacetyl bromide ensures minimal unreacted starting material .

Yield optimization may require column chromatography or recrystallization (e.g., using ethanol/water mixtures) for purification.

Example Reaction Setup:

| Reagent | Role | Molar Ratio | Conditions |

|---|---|---|---|

| 2-Ethyl-6-methylaniline | Nucleophile | 1.0 | 0–5°C, stirring |

| Bromoacetyl bromide | Electrophile | 1.1 | Dropwise addition |

| Triethylamine | Base (HBr scavenger) | 1.2 | Anhydrous solvent |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. How does the bromine substituent affect reactivity compared to chloro analogs in herbicidal studies?

Methodological Answer: Bromine’s higher electronegativity and larger atomic radius increase electrophilicity at the α-carbon, enhancing reactivity in nucleophilic displacement (e.g., with glutathione in detoxification pathways). However, brominated analogs may exhibit slower environmental degradation due to stronger C–Br bonds compared to C–Cl. Comparative studies with chloroacetamide herbicides (e.g., acetochlor, metolachlor) should assess:

- Enzymatic metabolism : Monitor N-dealkylation rates using HPLC-MS .

- Soil half-life : Conduct aerobic/anaerobic degradation assays under controlled pH and temperature .

Advanced Research Questions

Q. What impurities are commonly observed during synthesis, and how can they be resolved?

Methodological Answer: Key impurities include:

- Unreacted aniline : Detected via TLC (Rf ~0.5 in ethyl acetate/hexane). Remove by acid-base extraction.

- Di-substituted byproducts : Formed via over-alkylation; identified by LC-MS (higher m/z). Optimize stoichiometry to suppress .

- Hydrolysis products : 2-Ethyl-6-methylphenylacetamide (from bromide hydrolysis). Use anhydrous conditions and molecular sieves .

Impurity Profile Table:

| Impurity | Source | Detection Method | Resolution Strategy |

|---|---|---|---|

| 2-Ethyl-6-methylaniline | Unreacted starting material | GC-MS | Acid wash |

| N,N-Di-substituted acetamide | Over-alkylation | LC-MS (Δm/z +91) | Reduce bromoacetyl excess |

| Phenylacetamide | Hydrolysis | ¹H NMR (loss of Br) | Anhydrous synthesis |

Q. What computational methods are recommended for studying this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to acetolactate synthase (ALS), a common herbicide target. Validate with co-crystallized structures of chloroacetamides .

- DFT Calculations : Analyze electron density at the α-carbon to predict reactivity in nucleophilic attacks. Software: Gaussian 16 with B3LYP/6-31G* basis set .

- MD Simulations : Assess stability in lipid bilayers (for membrane permeability studies) using GROMACS .

Q. How can crystallographic challenges (e.g., poor diffraction) be addressed for structural confirmation?

Methodological Answer:

- Crystal Growth : Use slow evaporation in ethyl acetate/hexane (1:3) at 4°C. Add seed crystals if nucleation is erratic.

- Data Collection : For twinned or weak data, employ high-flux synchrotron sources. Process with SHELXT for structure solution and SHELXL for refinement .

- Validation : Check for disorder using PLATON; apply SQUEEZE to model solvent regions .

Q. What are the expected environmental transformation products, and how can they be tracked?

Methodological Answer: Major metabolites include:

- N-Dealkylated products : Monitor via LC-MS/MS (e.g., loss of ethyl/methyl groups).

- Thioether conjugates : Formed via glutathione transferase activity; detect using isotopic labeling .

- Oxidative products : Use HPLC-UV/Vis with DAD to identify quinone-like structures.

Degradation Pathway Table:

| Pathway | Enzyme/Reagent | Product | Analytical Method |

|---|---|---|---|

| N-Dealkylation | Cytochrome P450 | 2-Bromoacetamide + alkyl fragments | HRMS |

| Glutathione conjugation | GST enzymes | S-(acetamide) glutathione adduct | MS/MS |

| Hydrolysis | Acidic/alkaline conditions | Phenylacetamide | ¹H NMR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.